CID 16219831

CAS No.: 108321-85-3

Cat. No.: VC3944253

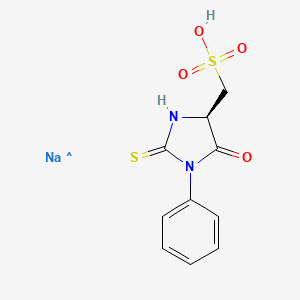

Molecular Formula: C10H10N2NaO4S2

Molecular Weight: 309.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 108321-85-3 |

|---|---|

| Molecular Formula | C10H10N2NaO4S2 |

| Molecular Weight | 309.3 g/mol |

| Standard InChI | InChI=1S/C10H10N2O4S2.Na/c13-9-8(6-18(14,15)16)11-10(17)12(9)7-4-2-1-3-5-7;/h1-5,8H,6H2,(H,11,17)(H,14,15,16);/t8-;/m0./s1 |

| Standard InChI Key | UCRXFEITTVKGGV-QRPNPIFTSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)N2C(=O)[C@@H](NC2=S)CS(=O)(=O)O.[Na] |

| SMILES | C1=CC=C(C=C1)N2C(=O)C(NC2=S)CS(=O)(=O)O.[Na] |

| Canonical SMILES | C1=CC=C(C=C1)N2C(=O)C(NC2=S)CS(=O)(=O)O.[Na] |

Introduction

Chemical Identity and Nomenclature

IUPAC Name and Molecular Formula

The IUPAC name of 7-Aminoactinomycin D is N-[(3R,6S,7R,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-1-N-[(3R,6S,7R,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide . Its molecular formula is C₆₂H₈₇N₁₃O₁₆, with a molecular weight of 1,258.45 g/mol .

Synonyms and Registry Identifiers

Common synonyms include 7-AAD, 7-ADD, and 7-amino-actinomycin D. Regulatory identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 7240-37-1 |

| EC Number | 635-285-6 |

| NCI Thesaurus Code | C72904 |

| Metabolomics Workbench | 58214 |

The compound is listed in the ECHA CL Inventory and the U.S. NLM MeSH database as a fluorescent dye .

Structural Characteristics

2D and 3D Configuration

7-Aminoactinomycin D features a phenoxazine core modified with two bicyclic depsipeptide chains. The 3D structure, resolved via X-ray crystallography, reveals a planar aromatic system that intercalates into DNA, while the peptide chains enhance binding specificity .

Spectroscopic Properties

The compound exhibits absorption maxima at 546 nm and emission at 647 nm, making it suitable for red-channel fluorescence detection. Its quantum yield (Φ = 0.45) and molar extinction coefficient (ε = 48,000 M⁻¹cm⁻¹) enable high-sensitivity applications .

Physicochemical Properties

Solubility and Stability

7-Aminoactinomycin D is sparingly soluble in aqueous buffers (≤10 mg/mL) but dissolves readily in dimethyl sulfoxide (DMSO). It degrades upon prolonged exposure to light or temperatures above 25°C, necessitating storage at -20°C under inert gas .

Hazardous Properties

The compound is classified under multiple GHS hazard categories:

| Hazard Class | GHS Code | Percentage of Reports |

|---|---|---|

| Acute Toxicity (Oral) | H300 | 100% |

| Carcinogenicity | H350 | 74.2% |

| Reproductive Toxicity | H360 | 74.2% |

| Skin Irritation | H315 | 25.2% |

Handling requires PPE, including nitrile gloves and fume hoods, to mitigate risks of inhalation (H330) and dermal exposure (H310) .

Pharmacological and Biochemical Applications

DNA Binding Mechanism

7-Aminoactinomycin D intercalates into GC-rich regions of double-stranded DNA, inducing structural distortion that inhibits transcription and replication. This property underpins its use in apoptosis assays, where it selectively labels dead cells with compromised membranes .

Comparative Efficacy

Studies contrast 7-Aminoactinomycin D with propidium iodide (PI), noting its superior photostability and reduced spectral overlap with FITC, enabling multiplexed assays .

Industrial Synthesis and Patents

Manufacturing Process

The synthesis involves Streptomyces parvulus fermentation, followed by semi-synthetic amination of actinomycin D. Key steps include:

-

Fermentation: 72-hour culture in glucose-yeast extract medium.

-

Extraction: Ethyl acetate partitioning at pH 3.5.

-

Amination: Reaction with NH₃/MeOH under argon.

Yield optimization studies report ~35% conversion efficiency .

Patent Landscape

WIPO patents (e.g., WO2021228765A1) cover novel derivatives with reduced toxicity, highlighting substituents at the C7 position that diminish DNA intercalation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume